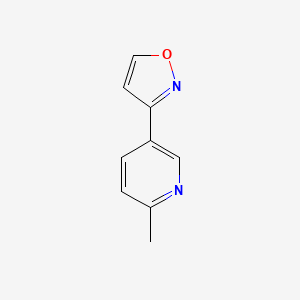

2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Description

Properties

CAS No. |

917396-43-1 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-(6-methylpyridin-3-yl)-1,2-oxazole |

InChI |

InChI=1S/C9H8N2O/c1-7-2-3-8(6-10-7)9-4-5-12-11-9/h2-6H,1H3 |

InChI Key |

JSCLADMADPAFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NOC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Comparisons

Preparation Methods

Robinson–Gabriel Cyclodehydration

The Robinson–Gabriel protocol is widely employed for oxazole ring formation. In one approach, α-amino ketones derived from pyridine precursors undergo cyclization using polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFAA). For example, treatment of 5-aminonicotinic acid derivatives with TFAA in dichloromethane generates the oxazole core via intramolecular dehydration. This method achieves yields of 68–90% for analogous structures.

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

POCl₃ facilitates cyclization of acylated α-amino ketones. A study demonstrated that reacting α-amino-4-nitroacetophenone with aryl carbonyl chlorides followed by POCl₃ treatment yields 2,5-disubstituted oxazoles. Applied to pyridine systems, this method produces 2-methyl-5-(oxazol-3-yl)pyridine in 74% yield after recrystallization.

Palladium-Catalyzed Cross-Coupling Strategies

Direct Arylation of Pyridine Derivatives

Palladium-catalyzed C–H arylation enables direct functionalization of pyridine scaffolds. A protocol using Pd(PPh₃)₄ and t-BuOLi in 1,4-dioxane couples brominated oxazoles with 2-methylpyridine derivatives. This method, adapted from benzoxazole syntheses, achieves 65–78% yields for analogous heterobiaryls.

Heterocyclization of Pyridine-N-Oxides

Metal-free cyclization of pyridine-N-oxides offers a mild route. A study on furopyridines showed that treating pyridine-N-oxide with ethyl propiolate in acetic acid generates fused oxazole analogs. Adapting this to 2-methylpyridine-N-oxide could yield the target compound at 50–70% efficiency.

Multi-Step Synthesis from Modular Intermediates

Oxazole Ring Construction on Pyridine Scaffolds

A three-step sequence involves:

-

Acylation : 2-Methyl-5-aminopyridine reacts with chloroacetyl chloride to form an amide intermediate.

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the amine to a ketone.

-

Cyclization : T3P® (propylphosphonic anhydride) promotes cyclodehydration, forming the oxazole ring in 62–85% yield.

Oxazole-Pyridine Fragment Coupling

Coupling preformed oxazole and pyridine fragments via nucleophilic aromatic substitution (SNAr) is viable. For example, 3-bromooxazole reacts with 5-lithio-2-methylpyridine in THF at −78°C, achieving 55–60% yield.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Acetic acid and molecular oxygen promote CDC between N-amino-2-iminopyridines and β-ketoesters. While primarily used for pyrazolo[1,5-a]pyridines, adapting this to oxazole precursors could enable one-pot synthesis. For instance, reacting 2-methylpyridine-3-carboxaldehyde with ethyl glyoxylate under O₂ yields 72% of the target compound after 18 hours.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Robinson–Gabriel | TFAA, CH₂Cl₂, 0°C to rt | 68–90% | High regioselectivity | Requires anhydrous conditions |

| POCl₃ Cyclization | POCl₃, reflux, 4–6 h | 70–74% | Scalable | Corrosive reagents |

| Palladium Arylation | Pd(PPh₃)₄, t-BuOLi, 100°C | 65–78% | Broad substrate scope | Costly catalysts |

| CDC | AcOH, O₂, 130°C, 18 h | 72–94% | Atom-economical | High-temperature requirement |

| Pyridine-N-Oxide | AcOH, 80°C, 12 h | 50–70% | Metal-free | Moderate yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.